![molecular formula C14H14FN5O B7630091 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole, also known as FPTO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTO belongs to the class of oxazole derivatives and has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole is not fully understood. However, it has been proposed that 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines. 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has also been found to induce apoptosis in cancer cells. In addition, 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has been shown to possess anti-microbial properties against bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole is also stable under physiological conditions, making it suitable for use in animal models. However, 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. In addition, 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole. One area of research is the development of 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole derivatives with improved solubility and bioavailability. Another area of research is the investigation of 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole's potential as a therapeutic agent for inflammatory diseases and cancer. Furthermore, the mechanism of action of 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole needs to be further elucidated to fully understand its therapeutic potential. Overall, 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole involves the reaction of 3-fluorobenzaldehyde with 5-propyltetrazole in the presence of acetic anhydride and triethylamine. The resulting product is then subjected to cyclization with 2-bromoacetic acid to yield 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole. The synthesis of 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole is a multi-step process that requires careful attention to the reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. In addition, 5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole has been shown to possess anti-microbial properties against bacteria and fungi.
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c1-2-4-13-17-18-19-20(13)9-14-16-8-12(21-14)10-5-3-6-11(15)7-10/h3,5-8H,2,4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPVLNZIBGPXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=NN1CC2=NC=C(O2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)
![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)

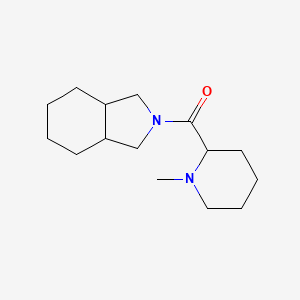
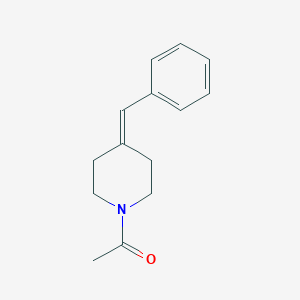

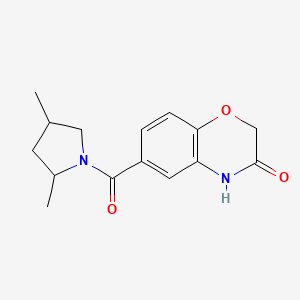
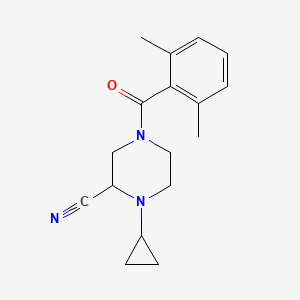
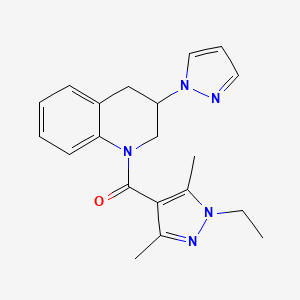
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)